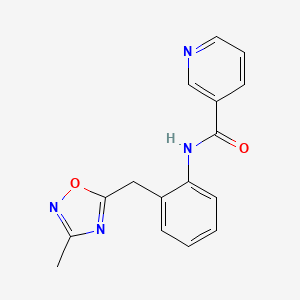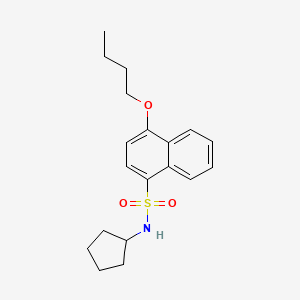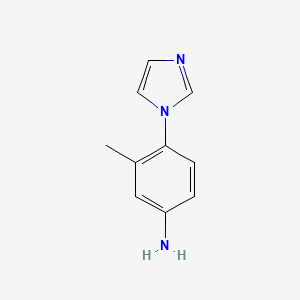
4-(1H-imidazol-1-yl)-3-méthylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-imidazol-1-yl)-3-methylaniline is an organic compound that features both an imidazole ring and an aniline moiety The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the aniline moiety consists of a benzene ring attached to an amino group
Applications De Recherche Scientifique
4-(1H-imidazol-1-yl)-3-methylaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
Target of Action
It is known that imidazole derivatives, which include 4-(1h-imidazol-1-yl)-3-methylaniline, have a broad range of biological activities . They can interact with various targets, such as enzymes and receptors, leading to different therapeutic effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids within the target proteins . This interaction can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, tumor growth, diabetes, allergies, and more .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely depending on their specific structures .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These effects are likely the result of the compound’s interactions with its various targets.
Action Environment
The action, efficacy, and stability of 4-(1H-imidazol-1-yl)-3-methylaniline can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can in turn influence its solubility, absorption, and interaction with targets . Other factors, such as temperature and the presence of other substances, can also affect the compound’s action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)-3-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methylaniline and imidazole.
Nucleophilic Substitution: The 4-chloro-3-methylaniline undergoes a nucleophilic substitution reaction with imidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-(1H-imidazol-1-yl)-3-methylaniline.
Industrial Production Methods
Industrial production methods for 4-(1H-imidazol-1-yl)-3-methylaniline may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-imidazol-1-yl)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the imidazole ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole or aniline derivatives.
Substitution: Halogenated derivatives of 4-(1H-imidazol-1-yl)-3-methylaniline.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-imidazol-1-yl)aniline: Similar structure but lacks the methyl group on the benzene ring.
4-(1H-imidazol-1-yl)phenol: Contains a hydroxyl group instead of an amino group on the benzene ring.
4-(1H-imidazol-1-yl)benzaldehyde: Features an aldehyde group on the benzene ring.
Uniqueness
4-(1H-imidazol-1-yl)-3-methylaniline is unique due to the presence of both the imidazole ring and the methyl-substituted aniline moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
4-imidazol-1-yl-3-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-6-9(11)2-3-10(8)13-5-4-12-7-13/h2-7H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDERBIIMSOEWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461664-00-6 |
Source


|
| Record name | 4-(1H-imidazol-1-yl)-3-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
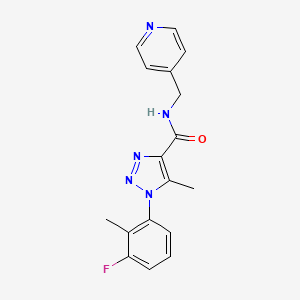
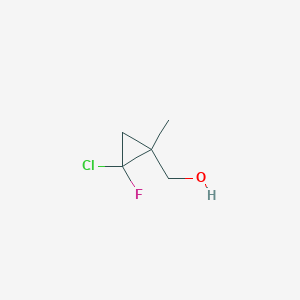
![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2547838.png)
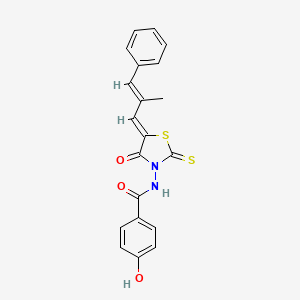
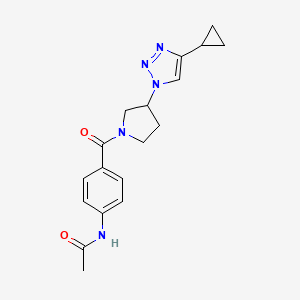
![3-bromo-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide](/img/structure/B2547842.png)
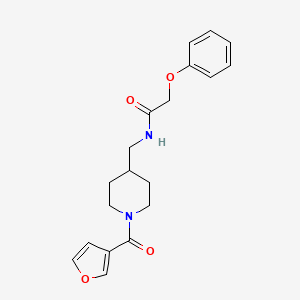

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2547851.png)
![1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2547852.png)
![6-cyclopropyl-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2547853.png)
![(2-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine](/img/new.no-structure.jpg)
